

# Decafluorobiphenyl: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: **Decafluorobiphenyl**

Cat. No.: **B1670000**

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This technical guide provides an in-depth overview of **decafluorobiphenyl**, a versatile fluorinated aromatic compound. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and a key application in bioconjugation.

## Core Data Presentation

The fundamental physicochemical properties of **decafluorobiphenyl** are summarized in the table below for quick reference.

Property	Value
CAS Number	434-90-2
Molecular Formula	C <sub>12</sub> F <sub>10</sub>
Molecular Weight	334.12 g/mol
Appearance	White crystalline solid
Melting Point	68-70 °C
Boiling Point	206 °C
Synonyms	Perfluorobiphenyl, Perfluorodiphenyl

## Experimental Protocols

### Synthesis of Decafluorobiphenyl via Ullmann Reaction

The Ullmann reaction provides a reliable method for the synthesis of **decafluorobiphenyl** from a readily available precursor. The following protocol is a representative example.

#### Materials:

- Bromopentafluorobenzene
- Activated Copper powder
- Dimethylformamide (DMF), anhydrous

#### Procedure:

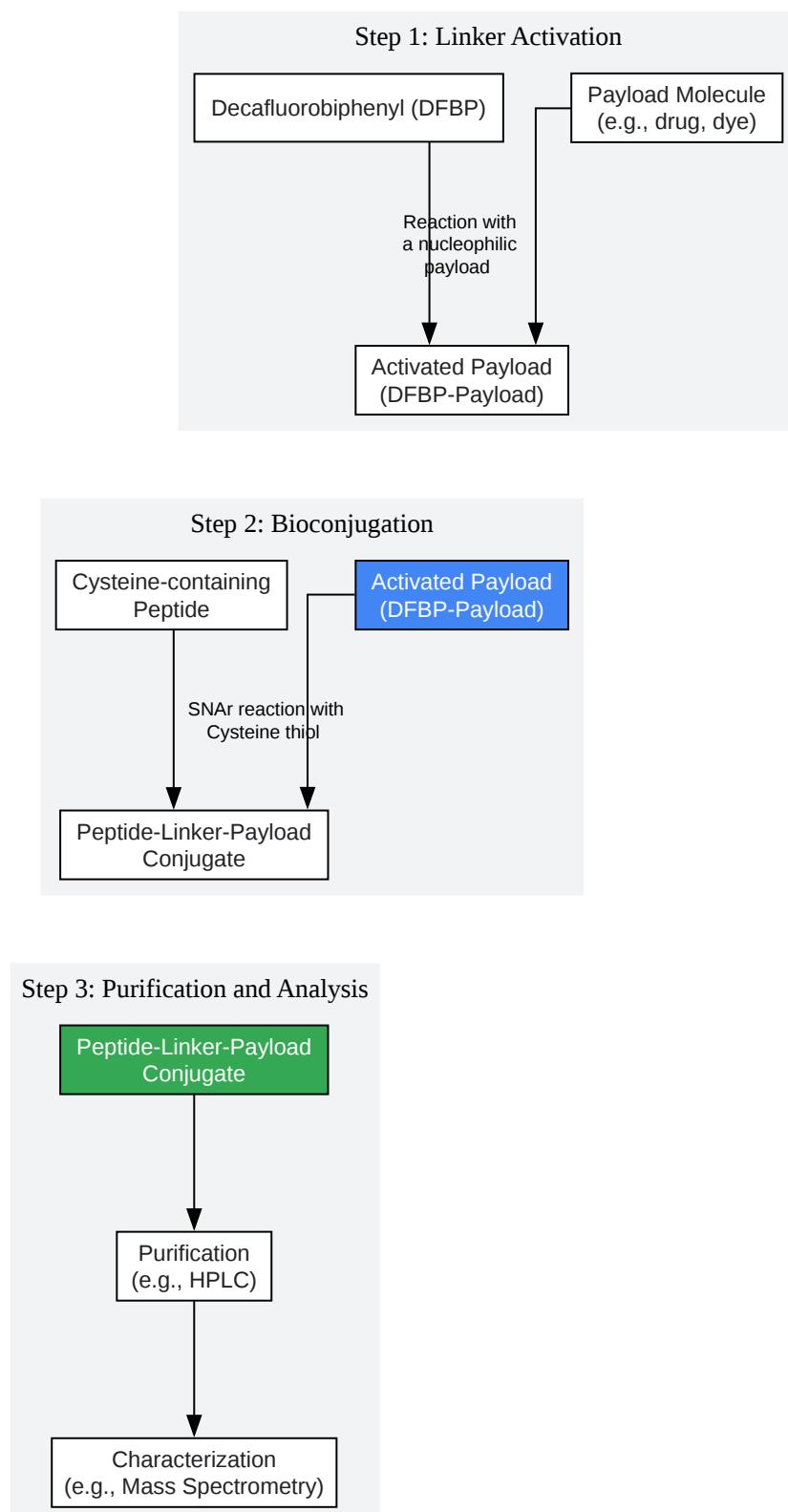
- In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add activated copper powder.
- Under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF) to the flask.
- Heat the suspension to reflux with vigorous stirring.
- Slowly add bromopentafluorobenzene to the refluxing suspension over a period of 1-2 hours.
- After the addition is complete, continue to heat the reaction mixture at reflux for an additional 4-6 hours, monitoring the reaction progress by gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into a stirred solution of 6M hydrochloric acid.
- Extract the aqueous mixture with diethyl ether (3 x 100 mL).
- Combine the organic extracts and wash with water, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purify the crude **decafluorobiphenyl** by recrystallization from ethanol or by sublimation to afford a white crystalline solid.

## Application in Bioconjugation: An Experimental Workflow

**Decafluorobiphenyl** serves as an efficient linker in bioconjugation, primarily through nucleophilic aromatic substitution (SNAr) reactions. Its electron-deficient aromatic rings are susceptible to attack by nucleophiles, such as the thiol group of cysteine residues in peptides and proteins. This property allows for the stable covalent linkage of various moieties to biological molecules.

The following diagram illustrates the experimental workflow for the bioconjugation of a payload molecule to a cysteine-containing peptide using **decafluorobiphenyl** as a linker.



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Workflow for Peptide Bioconjugation using a **Decafluorobiphenyl** Linker.

This workflow highlights the sequential nature of the bioconjugation process, from the initial activation of the payload with **decafluorobiphenyl** to the final purification and analysis of the desired conjugate.<sup>[1]</sup> The high reactivity and stability of the resulting thioether bond make **decafluorobiphenyl** an attractive linker for applications in drug delivery, diagnostics, and proteomics.

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## References

- 1. researchgate.net [researchgate.net]
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